3-(异丙氧羰基)苯硼酸

描述

3-(Isopropoxycarbonyl)phenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in various fields of chemistry and biology. Phenylboronic acids are known for their ability to form reversible covalent bonds with diols and other Lewis bases, making them useful in a wide range of chemical reactions and applications, including sensing, material science, and medicinal chemistry.

Synthesis Analysis

The synthesis of phenylboronic acid derivatives, such as 3-(isopropoxycarbonyl)phenylboronic acid, often involves the use of boronic acids as key intermediates. For instance, in the study of gas-liquid chromatography of 3-chloropropanediol, a phenylboronic acid derivative was prepared to improve chromatographic properties . Although the specific synthesis of 3-(isopropoxycarbonyl)phenylboronic acid is not detailed in the provided papers, similar synthetic strategies could be employed, involving the protection of the boronic acid group and subsequent functionalization at the phenyl ring.

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives is crucial for their reactivity and interaction with other molecules. In the case of (trifluoromethoxy)phenylboronic acids, the introduction of different substituents on the phenyl ring significantly influences their acidity and molecular structure . While the provided papers do not directly discuss the structure of 3-(isopropoxycarbonyl)phenylboronic acid, it can be inferred that substituents on the phenyl ring would affect its molecular conformation and properties similarly.

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions due to their ability to form cyclic esters with diols. For example, a phenylboronic acid mediated triple condensation reaction of phloroglucinol with unsaturated carbonyl compounds has been reported, leading to novel C3-symmetric 2H-chromene derivatives . This showcases the potential of phenylboronic acids in facilitating complex organic transformations, which could also be applicable to 3-(isopropoxycarbonyl)phenylboronic acid derivatives in synthesizing new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives are influenced by their molecular structure. For instance, the bis(pentafluorosulfanyl)phenylboronic acid was found to be an efficient organocatalyst, indicating that the introduction of certain functional groups can enhance the catalytic activity of these compounds . Similarly, the functionalization of poly(3,4-ethylenedioxythiophene) with phenylboronic acid resulted in a nanostructured material with fast and sensitive glucose monitoring capabilities . These studies suggest that the physical and chemical properties of 3-(isopropoxycarbonyl)phenylboronic acid could be tailored for specific applications through careful design and synthesis.

科学研究应用

抗菌活性

(三氟甲氧基)苯硼酸与3-(异丙氧羰基)苯硼酸结构相似,已被研究其物理化学性质、结构、抗菌和光谱性质。由于其结构特性和相互作用,这些化合物显示出潜在的抗菌剂作用,可以对大肠杆菌和蜡样芽孢杆菌等微生物产生作用(Adamczyk-Woźniak等,2021)。

在碳水化合物化学中的应用

苯硼酸与3-(异丙氧羰基)苯硼酸在结构上有关联,在碳水化合物化学中有显著的应用。它用于合成特异取代或氧化的糖衍生物,并用于色谱溶剂。其衍生物在化合物的分离中很有用,并且在各种条件下可以稳定,使它们在合成特定酮衍生物或取代碳水化合物化合物方面具有多功能性(Ferrier, 1972)。

合成催化剂

苯硼酸已被用作高效、快速和一锅法合成四氢苯并[b]吡喃的无毒催化剂。这个过程具有操作简单、反应时间短、产率高和环境污染少的优势(Nemouchi et al., 2012)。

先进生物应用

利用苯硼酸修饰的聚合物纳米材料进行先进生物应用已经得到很好的建立。这些材料与多元醇(包括糖)形成可逆复合物,并已被利用于诊断和治疗应用,特别是在药物传递系统和生物传感器中(Lan & Guo, 2019)。

光学调制和纳米技术

苯硼酸对糖的识别很重要,可以将亲水聚合物主链锚定到疏水石墨烯或碳纳米管上。一项研究表明,单壁碳纳米管的光致发光量子产率与硼酸结构之间存在联系,表明利用碳纳米管的近红外光致发光在糖的识别中具有潜在应用(Mu et al., 2012)。

葡萄糖响应材料

基于苯硼酸的材料已广泛研究其在葡萄糖响应系统中的应用,特别是在胰岛素传递中。这涉及纳米凝胶、胶束、囊泡和介孔二氧化硅纳米颗粒的合成,突显了它们在药物传递中的重要性(Ma & Shi, 2014)。

药物传递中的靶向性

功能化苯硼酸聚合物胶束显示出对特定细胞(如HepG2细胞)的靶向性,表明它们在向癌细胞靶向药物传递中的潜力(Zhang et al., 2013)。

安全和危害

3-(Isopropoxycarbonyl)phenylboronic acid is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

未来方向

Phenylboronic acid derivatives, including 3-(Isopropoxycarbonyl)phenylboronic acid, are regarded as synthetic mimics of lectins due to their ability to interact with various carbohydrates. This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications. This review highlights some of the emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets .

作用机制

Target of Action

The primary target of 3-(Isopropoxycarbonyl)phenylboronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boronic acid derivative, which is commonly used in organic synthesis . The boron atom in the compound acts as a mild Lewis acid, which can accept an electron pair and form a new bond .

Mode of Action

3-(Isopropoxycarbonyl)phenylboronic acid interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . In this reaction, the boronic acid compound, such as 3-(Isopropoxycarbonyl)phenylboronic acid, is coupled with a halide or pseudohalide compound in the presence of a palladium catalyst and a base . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving 3-(Isopropoxycarbonyl)phenylboronic acid affects the biochemical pathway of carbon-carbon bond formation . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the production of complex organic structures from simpler precursors .

Pharmacokinetics

As a boronic acid derivative, it is expected to have good solubility in polar organic solvents . This property can influence its bioavailability.

Result of Action

The result of the action of 3-(Isopropoxycarbonyl)phenylboronic acid is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of complex organic structures, including biologically active compounds and materials .

Action Environment

The action of 3-(Isopropoxycarbonyl)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst . The choice of these reagents, as well as the reaction temperature and solvent, can significantly affect the reaction’s efficiency and the yield of the product . Furthermore, the stability of the compound can be affected by factors such as temperature, humidity, and exposure to light .

属性

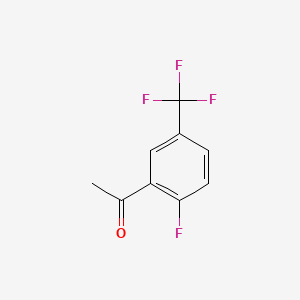

IUPAC Name |

(3-propan-2-yloxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-7(2)15-10(12)8-4-3-5-9(6-8)11(13)14/h3-7,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVODQWMURGQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370253 | |

| Record name | 3-(isopropoxycarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342002-80-6 | |

| Record name | 1-(1-Methylethyl) 3-boronobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342002-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(isopropoxycarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)